2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxypyrimidine, often referred to as CPP, is a small molecule that has been studied for its potential applications in a wide range of scientific and medical research. CPP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored in recent years.
Scientific Research Applications
CPP has been studied for its potential applications in a wide range of scientific and medical research. It has been used as a model compound for the study of enzyme inhibition, as well as for the study of protein-ligand interactions. CPP has also been studied for its potential use as a drug delivery agent, as it has been found to have low toxicity and can be used to target specific tissues and cell types.
Mechanism of Action
CPP has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folic acid, and the inhibition of this enzyme by CPP has been shown to reduce the growth of cancer cells. CPP has also been found to bind to the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CPP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. CPP has also been found to reduce blood pressure, and it has been studied for its potential use in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
CPP has several advantages for laboratory experiments. It is a relatively simple and efficient synthesis method, and it has low toxicity. In addition, CPP can be used to target specific tissues and cell types, making it a useful tool for studying protein-ligand interactions. However, CPP has some limitations for laboratory experiments. It is not very stable in aqueous solutions, and it has limited solubility in organic solvents.
Future Directions
There are a number of potential future directions for research on CPP. One potential direction is to study the effects of CPP on other enzymes and transcription factors. CPP could also be studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, CPP could be used to develop new drug delivery systems, as it has been found to have low toxicity and can be used to target specific tissues and cell types. Finally, CPP could be used to develop new methods for the synthesis of other pyrimidine derivatives.
Synthesis Methods
CPP is synthesized using a method known as the Biginelli reaction. This method involves the reaction of β-diketones, urea, and a primary amine in the presence of an acid catalyst. The reaction yields a mixture of pyrimidine derivatives, including CPP, which can then be isolated and purified. The Biginelli reaction is a relatively simple and efficient method for the synthesis of CPP.
properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-23-14-5-6-17-16(20-14)22-9-7-21(8-10-22)15-12-3-2-4-13(12)18-11-19-15/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLQFQYKSOYSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxypyrimidine |
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